molecular formula C16H21Cl2NO5 B5005665 1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine;oxalic acid

1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B5005665
M. Wt: 378.2 g/mol
InChI Key: YLSPYLYEGPGQKL-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring attached to a phenoxyethyl group, which is further substituted with dichloro and methyl groups. The addition of oxalic acid forms a salt, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine typically involves the reaction of 2,4-dichloro-6-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the deprotonation of the phenol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine; oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,4-Dichlorophenoxy)ethyl]piperidine
  • 1-[2-(4-Chlorophenoxy)ethyl]piperidine
  • 1-[2-(2,4-Dimethylphenoxy)ethyl]piperidine

Uniqueness

1-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]piperidine; oxalic acid is unique due to the presence of both dichloro and methyl substituents on the phenoxy group, which can influence its chemical reactivity and biological activity. The addition of oxalic acid further enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO.C2H2O4/c1-11-9-12(15)10-13(16)14(11)18-8-7-17-5-3-2-4-6-17;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSPYLYEGPGQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCCCC2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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